

Commercial availability of (S)-4-Phenyl-3-propionyloxazolidin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-4-Phenyl-3-propionyloxazolidin-2-one
Cat. No.:	B070742

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability of **(S)-4-Phenyl-3-propionyloxazolidin-2-one**

For Researchers, Scientists, and Drug Development Professionals

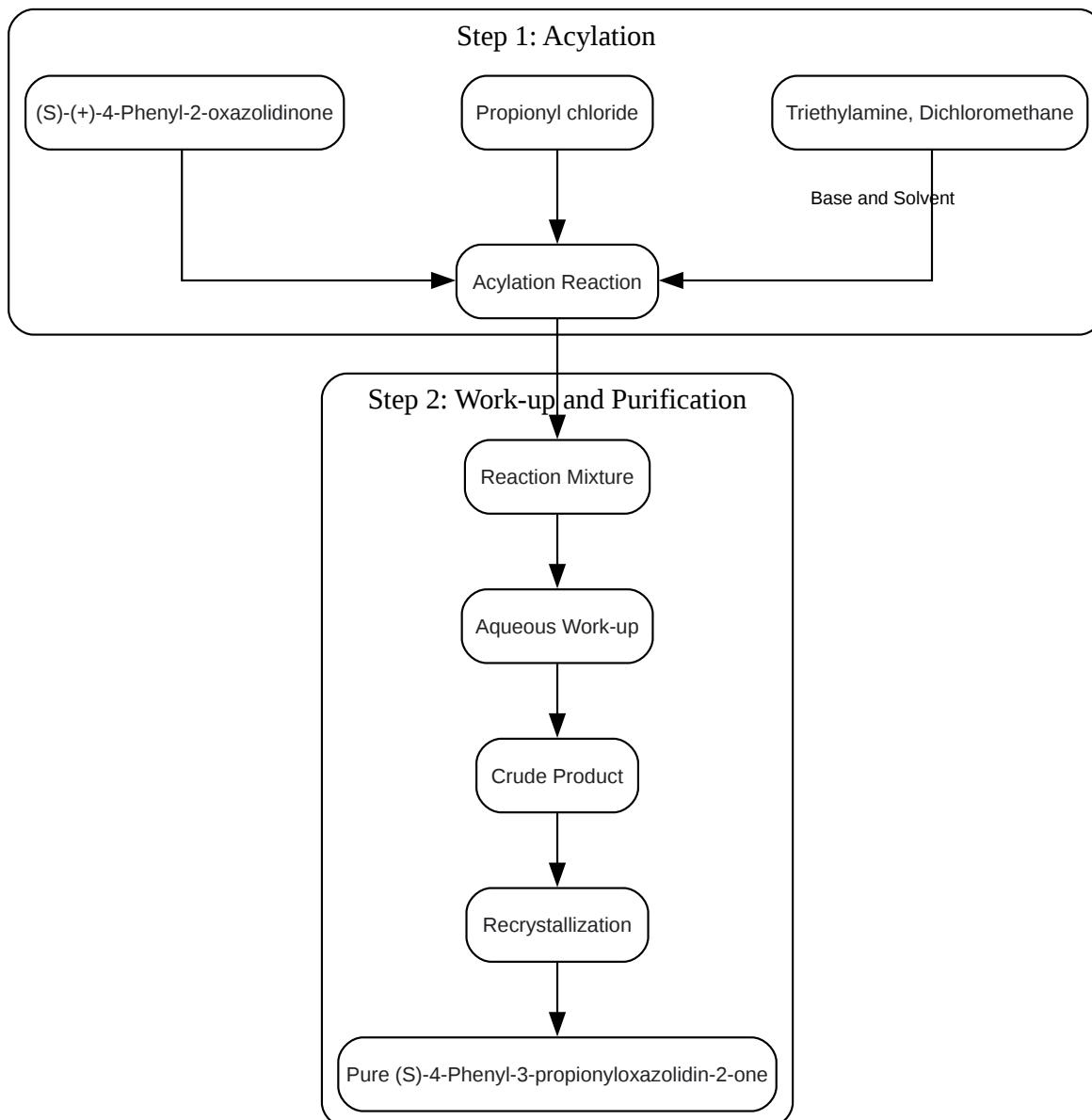
Introduction

(S)-4-Phenyl-3-propionyloxazolidin-2-one is a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its rigid, predictable stereochemical control has made it an invaluable tool for the construction of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive technical overview of its commercial availability, synthesis, quality control, and applications, designed to equip researchers and drug development professionals with the practical knowledge required to effectively source and utilize this critical reagent.

Commercial Availability and Sourcing

(S)-4-Phenyl-3-propionyloxazolidin-2-one is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically sold as a white to off-white crystalline solid.

Table 1: Prominent Commercial Suppliers


Supplier	CAS Number	Purity	Notes
Sigma-Aldrich (Merck)	184363-66-4	≥98%	A well-established supplier for research-grade chemicals.
BLDpharm	184363-66-4	Not specified	Offers various pack sizes. [1]
Biotuva Life Sciences	184363-66-4	97%	Provides basic product information. [2]
Aladdin	184363-66-4	Not specified	Offers smaller pack sizes like 250mg and 1g. [3]
Xiamen Equation Chemical Co., Ltd	184363-66-4	Not specified	A supplier based in China. [4]

Note: The availability and specifications from other suppliers may vary. It is always recommended to request a certificate of analysis (CoA) from the supplier before purchase.

Synthesis and Manufacturing Overview

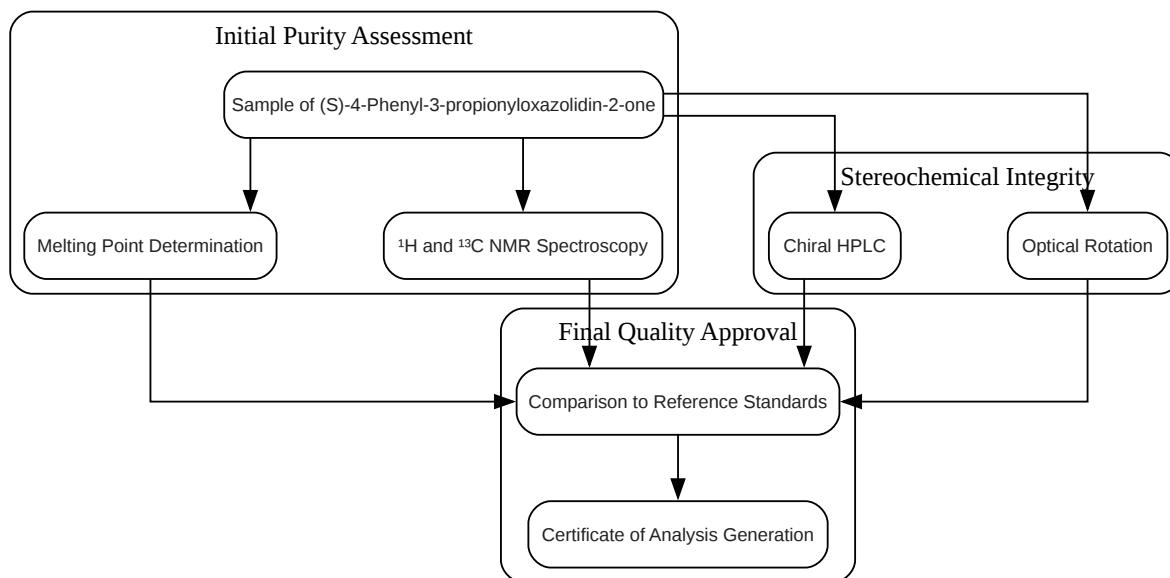
The industrial synthesis of **(S)-4-Phenyl-3-propionyloxazolidin-2-one** typically begins with the readily available and relatively inexpensive chiral precursor, **(S)-(+)-4-phenyl-2-oxazolidinone**. This precursor is then acylated to yield the final product.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-4-Phenyl-3-propionyloxazolidin-2-one**.

Representative Synthesis Protocol


This protocol is adapted from established chemical literature for the acylation of an oxazolidinone.

- Preparation: To a solution of (S)-(+)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH_2Cl_2) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
- Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Quenching: Upon completion, quench the reaction by the addition of water.
- Extraction: Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure **(S)-4-phenyl-3-propionyloxazolidin-2-one**.

Quality Control and Analytical Characterization

Ensuring the chemical and stereochemical purity of **(S)-4-Phenyl-3-propionyloxazolidin-2-one** is paramount for its successful application in asymmetric synthesis.

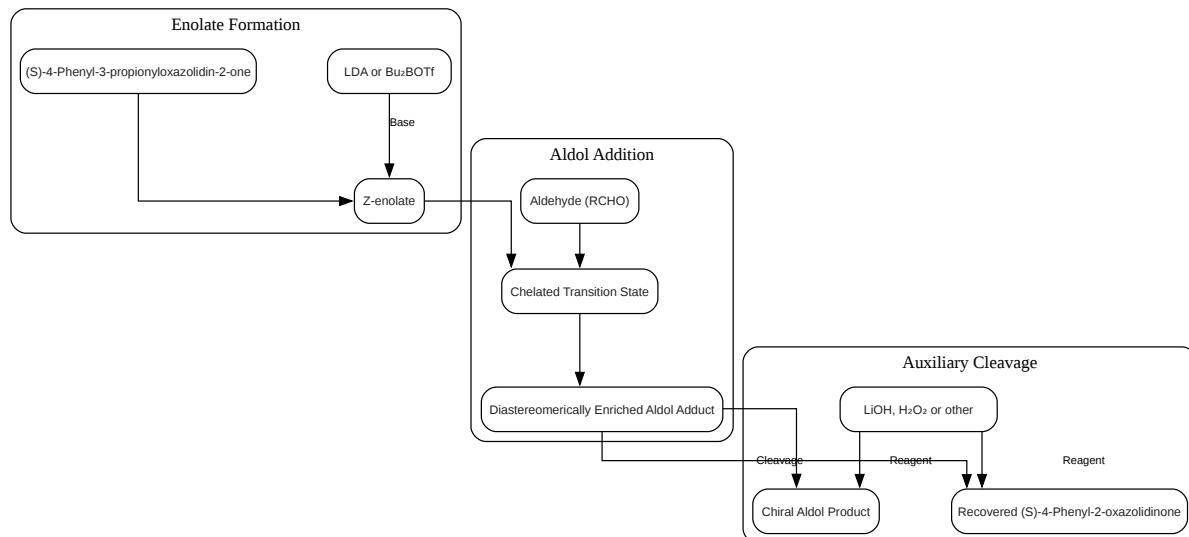
Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **(S)-4-Phenyl-3-propionyloxazolidin-2-one**.

Table 2: Key Analytical Specifications

Parameter	Typical Value	Method
Appearance	White to off-white solid	Visual Inspection
Melting Point	44-46 °C	Melting Point Apparatus
¹ H NMR	Conforms to structure	NMR Spectroscopy
¹³ C NMR	Conforms to structure	NMR Spectroscopy
Optical Purity (ee)	≥98%	Chiral HPLC
Optical Rotation	$[\alpha]^{20}/D +97^\circ$ (c=1 in ethanol)	Polarimetry


Protocol: Determination of Enantiomeric Excess by Chiral HPLC

- Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
- Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
- Chromatographic Conditions:
 - Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Column Temperature: 25 °C.
- Analysis: Inject the sample solution and record the chromatogram. The two enantiomers should be well-resolved.
- Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: $ee (\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$.

Applications in Asymmetric Synthesis

(S)-4-Phenyl-3-propionyloxazolidin-2-one is a powerful chiral auxiliary for a variety of stereoselective transformations, including aldol reactions, alkylations, and conjugate additions. [5] The phenyl group provides a steric directing effect, leading to high diastereoselectivity in the formation of new stereocenters.

Mechanism of Stereoselective Aldol Addition

[Click to download full resolution via product page](#)

Caption: Mechanism of an Evans' asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction

- Enolate Formation: Dissolve **(S)-4-phenyl-3-propionyloxazolidin-2-one** (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

- **Aldol Addition:** Cool the resulting boron enolate solution back to -78 °C. Add the desired aldehyde (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
- **Work-up:** Quench the reaction with a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
- **Purification:** Purify the crude aldol adduct by flash column chromatography on silica gel.
- **Auxiliary Cleavage:** The chiral auxiliary can be cleaved under mild conditions (e.g., lithium hydroperoxide) to yield the chiral alcohol, acid, or other derivatives, with the auxiliary being recovered for reuse.

Safety, Handling, and Storage

- **Safety:** **(S)-4-Phenyl-3-propionyloxazolidin-2-one** is classified as a combustible solid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.^[1] Room temperature storage is generally acceptable.

Conclusion

(S)-4-Phenyl-3-propionyloxazolidin-2-one remains a vital and commercially accessible tool for the stereocontrolled synthesis of complex organic molecules. Its robust performance in a wide range of asymmetric transformations, coupled with the ability to recycle the chiral auxiliary, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of its sourcing, synthesis, and quality control is essential for any scientist aiming to leverage its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 184363-66-4|(S)-4-Phenyl-3-propionyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. (S)-4-Phenyl-3-propionyloxazolidin-2-one – Biotuva Life Sciences [biotuva.com]
- 3. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 4. equationchemical.com [equationchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Commercial availability of (S)-4-Phenyl-3-propionyloxazolidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070742#commercial-availability-of-s-4-phenyl-3-propionyloxazolidin-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com